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molecular formula C11H20N2 B1210587 1-Octylimidazole CAS No. 21252-69-7

1-Octylimidazole

Cat. No. B1210587
M. Wt: 180.29 g/mol
InChI Key: KLMZKZJCMDOKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450277

Procedure details

64.6 parts of n-octylamine and 34 parts of 25% strength aqueous ammonia aredissolved in 186 parts of propanol and are introduced dropwise over 30 minutes, simultaneously with a mixture of 72.5 parts of 40% strength aqueous glyoxal solution and 37.5 parts of 40% strength aqueous formaldehyde solution, into a stirred flask. The temperature is kept at 65° C. After all has been introduced, stirring is continued for 20 minutes at 65° C., and the mixture is then worked up by distillation. 64.2 parts of 1-octylimidazole (boiling point 110° C./1 mm Hg) are obtained, corresponding to a yield of 71.3% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
72.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH3:10].[CH:11]([CH:13]=O)=O.[CH2:15]=O>C(O)CC>[CH2:1]([N:9]1[CH:13]=[CH:11][N:10]=[CH:15]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
72.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at 65° C
ADDITION
Type
ADDITION
Details
After all has been introduced
DISTILLATION
Type
DISTILLATION
Details
the mixture is then worked up by distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCCCCCC)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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